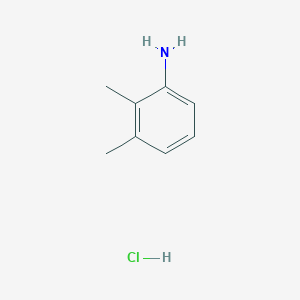

2,3-Dimethylaniline Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-6-4-3-5-8(9)7(6)2;/h3-5H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQDEEVOZDZJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20988578 | |

| Record name | 2,3-Dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5417-45-8, 68877-30-5 | |

| Record name | 5417-45-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, ar,ar-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethylaniline Hydrochloride: Properties, Applications, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylaniline Hydrochloride, also known as 2,3-Xylidine Hydrochloride, is a pivotal chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its structural characteristics make it a valuable precursor in the synthesis of various organic compounds, most notably the non-steroidal anti-inflammatory drug (NSAID), Mefenamic Acid.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, delves into its synthesis and key applications, outlines experimental protocols for its handling and analysis, and summarizes critical safety information. The content is structured to offer both foundational knowledge and practical insights for professionals in research and development.

Core Chemical and Physical Properties

This compound is the salt form of the organic compound 2,3-Dimethylaniline (2,3-Xylidine). The hydrochloride form often enhances stability and modifies solubility, making it suitable for various synthetic applications. The properties of the free base, 2,3-Dimethylaniline, are foundational to understanding the characteristics of its salt.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and its corresponding free base, 2,3-Dimethylaniline.

| Property | Value (this compound) | Value (2,3-Dimethylaniline - Free Base) | References |

| CAS Number | 5417-45-8 | 87-59-2 | [3][4] |

| Molecular Formula | C₈H₁₁N·HCl (or C₈H₁₂ClN) | C₈H₁₁N | [3][5][6] |

| Molecular Weight | 157.64 g/mol | 121.18 g/mol | [3][6] |

| Appearance | White to off-white crystalline powder | Colorless to yellow or dark brown liquid | [3][4][5][7] |

| Melting Point | Not consistently reported; decomposition may occur. | 1.5 - 3 °C | [6][8][9] |

| Boiling Point | Not applicable (decomposes) | 221-222 °C (at 1013 hPa) | [6][10] |

| Solubility | Soluble in water. | Slightly soluble in water (1.5 - 15 g/L at 20°C); soluble in alcohol, ether, and other organic solvents. | [4][6][11][12][13] |

| Density | Not applicable | ~0.993 g/mL at 20-25 °C | [6][8] |

| pKa (Conjugate Acid) | Not applicable | 4.70 at 25 °C | [11] |

| Refractive Index | Not applicable | n20/D 1.569 | [9][10] |

| Vapor Pressure | Not applicable | 0.13 hPa at 25 °C | [6][14] |

In-Depth Property Analysis

-

Appearance: this compound is typically a solid, appearing as a white or nearly white powder or crystal.[3] The free base, 2,3-Dimethylaniline, is a liquid that can range from colorless to yellow or reddish-brown, often darkening upon exposure to air and light due to oxidation.[4][7]

-

Solubility: The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid, resulting in an ionic compound with increased polarity and, consequently, greater solubility in aqueous solutions compared to the free base. The free base itself is only slightly soluble in water but demonstrates good solubility in organic solvents like ethanol and ether.[4][11][12] The solubility of the free base can be enhanced in acidic conditions due to the protonation of the amine group.[12]

-

Melting and Boiling Points: The free base has a low melting point, just above freezing, and a high boiling point, characteristic of an aromatic amine with its molecular weight.[6] The hydrochloride salt does not have a distinct boiling point and is expected to decompose upon significant heating.

-

pKa: The pKa of the conjugate acid of 2,3-Dimethylaniline is 4.70.[11] This value indicates that it is a weak base, a typical characteristic of aromatic amines where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its availability to accept a proton.

Spectroscopic and Structural Data

Structural elucidation and confirmation of this compound are routinely achieved through standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. For the free base, characteristic signals include those for the aromatic protons, the amino (-NH₂) protons, and the two distinct methyl (-CH₃) group protons. In the hydrochloride salt, the amino protons' signal will shift and may broaden due to proton exchange and coupling with the nitrogen atom. Spectral data for 2,3-Dimethylaniline is available in public databases.[15]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton, showing distinct signals for the aromatic carbons (including the two attached to the methyl groups and the one attached to the amino group) and the two methyl carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of 2,3-Dimethylaniline shows characteristic N-H stretching vibrations for the primary amine group, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also prominent. For the hydrochloride salt, the N-H stretching region will be significantly different, showing broad absorptions characteristic of an ammonium salt (-NH₃⁺).

-

Mass Spectrometry (MS): Mass spectrometry of the free base will show a molecular ion peak corresponding to its molecular weight (121.18 g/mol ).

Synthesis, Reactivity, and Key Applications

Synthesis Pathway

This compound is readily synthesized from its free base, 2,3-Dimethylaniline. The process is a straightforward acid-base reaction.

Caption: Conceptual workflow for the synthesis of this compound.

The free base is typically dissolved in a suitable organic solvent, and a solution of hydrochloric acid is added, causing the hydrochloride salt to precipitate. The solid product is then isolated via filtration.

Chemical Reactivity

The reactivity of 2,3-Dimethylaniline is dominated by the nucleophilic amino group and the activated aromatic ring. This reactivity is harnessed in its primary application as a synthetic intermediate.

Application in Drug Development: Mefenamic Acid Synthesis

The most prominent application of 2,3-Dimethylaniline is as a key starting material in the synthesis of Mefenamic Acid.[1][4] Mefenamic Acid is an NSAID used to treat pain, including menstrual pain.[1] The synthesis typically involves an Ullmann condensation reaction between 2,3-Dimethylaniline and 2-chlorobenzoic acid.[1]

Caption: Role of 2,3-Dimethylaniline in the synthesis of Mefenamic Acid.

The purity of the 2,3-Dimethylaniline starting material is critical, as impurities can lead to side reactions and affect the yield and purity of the final active pharmaceutical ingredient (API).[1]

Other Applications

Beyond pharmaceuticals, 2,3-Dimethylaniline and its derivatives are used in the manufacturing of dyes, pigments, and pesticides.[4][10]

Experimental Protocols and Methodologies

Protocol: Conversion of 2,3-Dimethylaniline to its Hydrochloride Salt

This protocol describes a standard laboratory procedure for the synthesis of the hydrochloride salt.

Materials:

-

2,3-Dimethylaniline (free base)

-

Anhydrous diethyl ether or isopropanol

-

Concentrated Hydrochloric Acid (HCl) or HCl gas

-

Stir plate and magnetic stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Dissolve a known quantity of 2,3-Dimethylaniline in a minimal amount of anhydrous diethyl ether in a flask.

-

Cooling: Place the flask in an ice bath and stir the solution.

-

Acidification: Slowly add a stoichiometric equivalent of concentrated HCl dissolved in a solvent (like isopropanol) dropwise to the stirred solution. Alternatively, bubble dry HCl gas through the solution. A white precipitate will form immediately.

-

Precipitation: Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Drying: Dry the resulting white crystalline powder under vacuum to yield this compound.

Workflow: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

Caption: General workflow for purity analysis of 2,3-Dimethylaniline HCl via HPLC.

The causality behind this workflow is based on the principle of chromatography. The sample is dissolved and injected into a stream of liquid (mobile phase) that passes through a column packed with a solid (stationary phase). Differences in the affinity of the analyte and any impurities for the stationary phase cause them to separate, eluting from the column at different times. A UV detector quantifies the separated components, allowing for the calculation of purity based on the relative area of the peaks.

Safety, Handling, and Storage

2,3-Dimethylaniline and its salts are toxic and must be handled with appropriate safety precautions.

-

Hazard Classification: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[16] It may also cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[8][16]

-

GHS Pictograms: GHS hazard pictograms associated with this chemical typically include the skull and crossbones (Acute Toxicity), health hazard, and environmental hazard symbols.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18] Avoid breathing dust, fumes, or vapors.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] It should be kept away from strong oxidizing agents, acids, and sources of ignition.[7][10]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter the sewage system.[16]

Conclusion

This compound is a compound of significant industrial importance, primarily serving as a critical building block in pharmaceutical synthesis. A thorough understanding of its physical properties, such as solubility and stability, and its chemical reactivity is essential for its effective and safe use in research and development. The data and protocols presented in this guide offer a detailed technical resource for scientists and professionals, underscoring the compound's central role in the creation of valuable products like Mefenamic Acid.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,3-Xylidine - Wikipedia [en.wikipedia.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound CAS#: 5417-45-8 [m.chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. ICSC 0451 - 2,3-XYLIDINE [chemicalsafety.ilo.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2,3-Dimethylaniline | 87-59-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 2,3-Dimethylaniline | 87-59-2 [chemicalbook.com]

- 11. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. scent.vn [scent.vn]

- 14. 2,3-Dimethylaniline manufacturers and suppliers in india [chemicalbook.com]

- 15. 2,3-Dimethylaniline(87-59-2) 1H NMR [m.chemicalbook.com]

- 16. cpachem.com [cpachem.com]

- 17. hmdb.ca [hmdb.ca]

- 18. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of 2,3-Dimethylaniline Hydrochloride from 2,3-Dimethylaniline

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis of 2,3-Dimethylaniline Hydrochloride from its free base, 2,3-dimethylaniline. The focus is on the underlying chemical principles, a detailed experimental protocol, and methods for validation, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Hydrochloride Salt Formation

2,3-Dimethylaniline, also known as 2,3-xylidine, is a vital aromatic amine intermediate.[1][2] It serves as a fundamental building block in the synthesis of a range of commercial products, including dyes, pigments, and notably, active pharmaceutical ingredients (APIs) such as the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid.[3][4]

While the free base form of 2,3-dimethylaniline is a liquid at room temperature and valuable for many organic reactions, its conversion to a crystalline hydrochloride salt is a critical step in many pharmaceutical and research applications.[1][4] The primary motivations for this conversion are:

-

Enhanced Solubility: Converting amines into their hydrochloride salts is a common strategy to improve their water solubility, which is often desirable for substances used in medications.[5] This enhanced solubility can facilitate more reliable formulation and may improve bioavailability.[5][6]

-

Improved Stability and Shelf-Life: Amine hydrochlorides are generally more stable and have a longer shelf-life than their corresponding free bases, which can be susceptible to oxidation and degradation.[5]

-

Ease of Handling: The conversion from a liquid or oily free base to a solid, crystalline salt simplifies handling, weighing, and purification processes.

This guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound.

Core Principles: The Chemistry of Salt Formation

The synthesis of this compound is a classic Brønsted-Lowry acid-base reaction. The amine group (-NH₂) of 2,3-dimethylaniline possesses a lone pair of electrons on the nitrogen atom, rendering it basic and capable of accepting a proton. Hydrochloric acid (HCl), a strong mineral acid, serves as the proton donor.

The reaction mechanism involves the protonation of the basic nitrogen atom by hydrochloric acid. This transfer of a proton results in the formation of an ionic bond between the newly formed 2,3-dimethylanilinium cation ([C₈H₁₁NH]⁺) and the chloride anion (Cl⁻), yielding the crystalline salt.[7] This transformation from a covalent compound to an ionic one is key to the altered physical properties of the resulting hydrochloride salt.[7]

Caption: Acid-base reaction forming the anilinium salt.

Experimental Protocol: A Self-Validating System

This section details a robust and reproducible laboratory-scale procedure for the synthesis of this compound.

Materials, Reagents, and Equipment

| Reagent/Material | Grade | Supplier Example | Notes |

| 2,3-Dimethylaniline (liquid) | >99% (GC) | TCI, Merck | Should be colorless to light yellow. Darker coloration may indicate oxidation.[1] |

| Hydrochloric Acid (HCl) | 37% (w/w), ACS | Fisher Scientific | Can also use anhydrous HCl in a solvent like diethyl ether or ethyl acetate for a non-aqueous system.[8] |

| Diethyl Ether (anhydrous) | ACS Grade, >99% | Merck | A suitable solvent for dissolving the free base and precipitating the salt.[9] |

| Equipment | |||

| Round-bottom flask | Appropriate size for the reaction scale. | ||

| Magnetic stirrer and stir bar | For efficient mixing. | ||

| Dropping funnel | For controlled addition of acid. | ||

| Ice bath | To control temperature and maximize precipitation. | ||

| Büchner funnel and filter flask | For vacuum filtration. | ||

| Vacuum oven | For drying the final product. |

Quantitative Data

| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |

| 2,3-Dimethylaniline | 121.18 | 12.12 | 0.10 | 1.0 |

| Hydrochloric Acid (37%) | 36.46 | ~10 mL | ~0.12 | ~1.2 |

Note: A slight excess of hydrochloric acid is used to ensure complete conversion of the amine to its salt.

Step-by-Step Synthesis Procedure

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.12 g (0.10 mol) of 2,3-dimethylaniline in 100 mL of anhydrous diethyl ether. Stir at room temperature until a clear, homogeneous solution is formed. Causality: Diethyl ether is an excellent solvent for the nonpolar free base but a poor solvent for the highly polar ionic salt, which facilitates the precipitation of the product upon formation.[9]

-

Acidification: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. While stirring vigorously, add approximately 10 mL (~1.2 equivalents) of concentrated (37%) hydrochloric acid dropwise using a dropping funnel over 15-20 minutes. Causality: The reaction is exothermic. Slow, dropwise addition at reduced temperature prevents excessive heat generation, which could lead to side reactions or solvent loss, and ensures the formation of well-defined crystals.

-

Precipitation and Isolation: A voluminous white precipitate of this compound will form immediately upon the addition of acid.[9][10] After the addition is complete, continue stirring the slurry in the ice bath for an additional 30 minutes to ensure the reaction goes to completion and to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Self-Validation: The appearance of a white crystalline solid and the absence of the oily free base in the filtrate are initial indicators of a successful reaction.

-

Washing: Wash the filter cake with two small portions (20 mL each) of cold anhydrous diethyl ether. Causality: Washing with a cold, non-polar solvent removes residual unreacted starting materials and soluble impurities without significantly dissolving the desired ionic product.[9]

-

Drying: Transfer the white solid to a watch glass and dry in a vacuum oven at 40-50 °C for several hours until a constant weight is achieved. The expected product is a white to off-white crystalline powder.

Caption: Workflow for the synthesis of 2,3-Dimethylaniline HCl.

Product Characterization and Purity Validation

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Technique | Expected Outcome & Rationale |

| Melting Point | The hydrochloride salt should exhibit a sharp melting point, significantly higher than the free base (2.5 °C). A sharp range indicates high purity.[4] |

| FTIR Spectroscopy | Appearance of a broad absorption band in the 2500-3000 cm⁻¹ region, characteristic of the N-H⁺ stretching vibration of an ammonium salt, and disappearance of the N-H stretches of the primary amine. |

| ¹H NMR Spectroscopy | A downfield shift of the aromatic protons and the appearance of a broad singlet for the -NH₃⁺ protons, which will be exchangeable with D₂O. This confirms the protonation of the nitrogen atom.[10] |

| Elemental Analysis | The experimental weight percentages of Carbon, Hydrogen, and Nitrogen should match the theoretical values for C₈H₁₂ClN within an acceptable error margin (typically ±0.4%). This is a definitive test for purity and correct composition.[11] |

| HPLC | A single major peak should be observed, indicating the absence of significant impurities or unreacted starting material. Purity can be quantified by area percentage.[12] |

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2,3-Dimethylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[13][14] It may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life.[13] Avoid contact and inhalation.

-

Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Diethyl Ether: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[15]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[13]

Conclusion

The synthesis of this compound via the reaction of the free base with hydrochloric acid is a straightforward, efficient, and fundamental laboratory procedure. This conversion yields a stable, solid, and more water-soluble product, which is advantageous for applications in pharmaceutical development and chemical research. By following the detailed protocol and employing the recommended characterization techniques, researchers can confidently produce and validate high-purity this compound for their specific applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2,3-Dimethylaniline | 87-59-2 [chemicalbook.com]

- 5. Hydrochloride - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 2,6-DIMETHYLANILINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Aniline hydrochloride | SIELC Technologies [sielc.com]

- 13. fishersci.com [fishersci.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. hmdb.ca [hmdb.ca]

Introduction: The Pivotal Role of a Halogenated Precursor

An In-Depth Technical Guide to 5-Amino-2,4,6-triiodoisophthaloyl Dichloride: A Keystone Intermediate in Radiocontrast Media

5-Amino-2,4,6-triiodoisophthaloyl dichloride, identified by CAS Number 37441-29-5 , is a highly functionalized aromatic compound of significant interest to the pharmaceutical and medical imaging sectors.[1][2] Its molecular architecture, featuring a tri-iodinated benzene ring coupled with two reactive acyl chloride groups and an amino moiety, makes it a critical precursor for the synthesis of non-ionic X-ray contrast agents.[3][4][5] These agents are indispensable diagnostic tools in modern medicine, enhancing the visibility of internal structures during computed tomography (CT) and angiography procedures.[6][7] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and principal applications, tailored for professionals engaged in chemical synthesis and drug development.

Physicochemical and Spectroscopic Profile

The compound typically presents as a white to light yellow powder or crystalline solid and is sensitive to moisture.[8] Its key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 37441-29-5 | [1][9] |

| Molecular Formula | C₈H₂Cl₂I₃NO₂ | [1][9] |

| Molecular Weight | 595.72 g/mol | [1][2] |

| Melting Point | 231-233°C | [8][9] |

| Appearance | White to yellow/orange powder or crystals | [8] |

| Synonyms | 5-amino-2,4,6-triiodobenzene-1,3-dicarbonyl chloride, ATIPA-Cl | [1][2][10] |

| Storage | Room temperature, under inert atmosphere, protected from moisture | [8][11] |

Spectroscopic data confirms its structure, with Fourier-transform infrared (FT-IR) spectroscopy showing characteristic peaks for N-H stretches around 3471 and 3372 cm⁻¹ and a strong C=O stretch for the acyl chloride at 1777 cm⁻¹.[12]

Synthesis and Chemical Reactivity

Core Synthesis Pathway

The primary industrial synthesis of 5-amino-2,4,6-triiodoisophthaloyl dichloride involves the chlorination of its corresponding carboxylic acid, 5-amino-2,4,6-triiodoisophthalic acid (ATIIPA).[4][12][13] Thionyl chloride (SOCl₂) is the most common chlorinating agent, often used in the presence of a catalyst such as pyridine or a quaternary ammonium salt to drive the reaction to completion and improve yield and purity.[4][12][14] The reaction is typically conducted in an inert solvent like 1,2-dichloroethane.[12]

Caption: General workflow for the synthesis of 5-amino-2,4,6-triiodoisophthaloyl dichloride.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis process:[12][15]

-

Charging the Reactor: In a suitable reaction vessel equipped with a stirrer, condenser, and dropping funnel, suspend 5-amino-2,4,6-triiodoisophthalic acid (1.0 eq) in 1,2-dichloroethane.

-

Addition of Reagents: Add a catalytic amount of pyridine, followed by an initial portion of thionyl chloride (approx. 2.1 eq).

-

Heating and Further Addition: Heat the mixture to approximately 70°C. Add a second portion of thionyl chloride (approx. 3.9 eq) dropwise over 2 hours.

-

Reaction Completion: Increase the temperature to 85°C and maintain for 6 hours, or until the reaction is complete (monitored by a suitable method like TLC or HPLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Isolation: Filter the resulting yellow precipitate, wash with water until the pH of the washings is neutral (around 5), and dry the product in a vacuum oven.

Reactivity and Mechanistic Insight

The utility of this compound stems from the high reactivity of its two acyl chloride functional groups. These groups are excellent electrophiles, readily undergoing nucleophilic acyl substitution reactions.[16][17] This is particularly important for its primary application, where it reacts with amines (specifically, amino alcohols) to form stable amide bonds.[16][18]

The reaction proceeds via a nucleophilic addition-elimination mechanism. A lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.[17][19][20]

References

- 1. 5-Amino-2,4,6-triiodoisophthaloyl dichloride | C8H2Cl2I3NO2 | CID 9894858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-2,4,6-Triiodo Isophthaloyl Chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. patents.justia.com [patents.justia.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis of nanoparticle CT contrast agents: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Amino-2,4,6-Triiodoisophthaloyl Dichloride Manufacturers, with SDS [mubychem.com]

- 9. 37441-29-5 CAS MSDS (5-Amino-2,4,6-triiodoisophthaloyl dichloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents [patents.google.com]

- 11. 5-Amino-2,4,6-triiodoisophthaloyl Dichloride [myskinrecipes.com]

- 12. 5-Amino-2,4,6-triiodoisophthaloyl dichloride synthesis - chemicalbook [chemicalbook.com]

- 13. research.tue.nl [research.tue.nl]

- 14. WO1996036590A1 - Process for the preparation of 5-amino-2,4,6-triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst - Google Patents [patents.google.com]

- 15. 5-Amino-2,4,6-triiodoisophthaloyl dichloride | 37441-29-5 [chemicalbook.com]

- 16. savemyexams.com [savemyexams.com]

- 17. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 18. chemistrystudent.com [chemistrystudent.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

The Strategic Utility of 2,3-Dimethylaniline Hydrochloride in Modern Organic Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Building Block

In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, purity, and overall viability of a synthetic route. 2,3-Dimethylaniline hydrochloride (CAS 5417-45-8), the salt form of 2,3-dimethylaniline (also known as 2,3-xylidine), is a pivotal aromatic amine that serves as a versatile precursor in the synthesis of a range of high-value organic compounds.[1] Its unique structural features, including the nucleophilic amino group and the specific substitution pattern of the methyl groups on the aromatic ring, impart distinct reactivity that is leveraged in the pharmaceutical, agrochemical, and dye industries.[2][3] This technical guide provides an in-depth exploration of the applications of this compound, with a primary focus on its cornerstone role in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Mefenamic Acid.

Core Application: The Synthesis of Mefenamic Acid

One of the most significant applications of 2,3-dimethylaniline is in the production of Mefenamic Acid, a widely used NSAID for the management of pain and inflammation.[2][4] The synthesis of Mefenamic Acid from 2,3-dimethylaniline is a classic example of a nucleophilic aromatic substitution, specifically an Ullmann-type condensation reaction. This reaction involves the formation of a crucial carbon-nitrogen bond between 2,3-dimethylaniline and an ortho-halobenzoic acid, typically 2-chlorobenzoic acid or 2-bromobenzoic acid.[2][4] The hydrochloride salt of 2,3-dimethylaniline can be used directly in this synthesis, often with the in-situ generation of the free base by the addition of a base to the reaction mixture.

The Ullmann Condensation: A Mechanistic Perspective

The Ullmann condensation is a copper-catalyzed reaction that facilitates the coupling of an aryl halide with an amine. The general mechanism involves the oxidative addition of the aryl halide to a copper(I) species, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the copper(I) catalyst. The base in the reaction serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct. The choice of catalyst, base, solvent, and reaction temperature is critical for achieving high yields and purity of the final product.[2]

Experimental Protocol: Synthesis of Mefenamic Acid

The following protocol is a representative procedure for the synthesis of Mefenamic Acid using 2,3-dimethylaniline and o-chlorobenzoic acid, based on established methodologies.[5][6][7]

Materials:

-

o-Chlorobenzoic acid

-

2,3-Dimethylaniline

-

Sodium carbonate (or other suitable base)

-

Manganese acetate or Copper(II) acetate (catalyst)

-

N,N-Dimethylformamide (DMF) or bis-(2-methoxyethyl)ether (solvent)

-

Toluene

-

Dilute sulfuric acid or hydrochloric acid

-

Water

Equipment:

-

Four-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Condenser with a water separator (Dean-Stark apparatus)

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Salification: In a four-neck flask, dissolve o-chlorobenzoic acid in DMF and heat to approximately 80°C. Add sodium carbonate to the solution to form the sodium salt of o-chlorobenzoic acid. Maintain this temperature for about 30 minutes.[5]

-

Azeotropic Water Removal: Attach a water separator to the flask and add toluene. Heat the mixture to reflux to azeotropically remove any water present. Continue this process until no more water is collected.

-

Condensation Reaction: To the anhydrous mixture, add the manganese acetate or copper(II) acetate catalyst followed by 2,3-dimethylaniline.[5] Heat the reaction mixture to 120-140°C and maintain this temperature with stirring.[4][5][6]

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the consumption of o-chlorobenzoic acid is nearly complete (e.g., <1%).[5]

-

Work-up and Precipitation: Once the reaction is complete, cool the mixture and add water. Acidify the aqueous mixture with dilute sulfuric acid or hydrochloric acid to a pH of 2-3.[5][7] This will precipitate the crude Mefenamic Acid.

-

Isolation and Purification: Cool the mixture to room temperature and collect the solid product by suction filtration. Wash the filter cake with warm water to remove any inorganic impurities.[7] The crude product can be further purified by recrystallization from a suitable organic solvent.

Workflow for Mefenamic Acid Synthesis

Caption: A generalized workflow for the synthesis of Mefenamic Acid.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of 2,3-dimethylaniline and its hydrochloride salt is paramount for its safe handling and effective use in synthesis.

Physicochemical Properties

| Property | 2,3-Dimethylaniline | This compound |

| CAS Number | 87-59-2[8] | 5417-45-8[1] |

| Molecular Formula | C₈H₁₁N[8] | C₈H₁₁N·HCl[1] |

| Molecular Weight | 121.18 g/mol [8] | 157.64 g/mol [1] |

| Appearance | Colorless to light yellow liquid, may darken on exposure to air and light | White to off-white powder or crystals[1] |

| Melting Point | 2.5 °C[9] | Not readily available |

| Boiling Point | 221-222 °C[9] | Not applicable |

| Solubility | Moderately soluble in water, soluble in organic solvents | Soluble in water |

Safety and Handling

2,3-Dimethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[10][11][12] It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[11][13]

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][14] A NIOSH/MSHA-approved respirator may be necessary if exposure limits are exceeded.[10]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, and open flames.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow it to enter the sewage system.[11][15]

Other Synthetic Applications

While the synthesis of Mefenamic Acid is a prominent application, the reactivity of 2,3-dimethylaniline makes it a valuable intermediate for other chemical transformations:

-

Dye and Pigment Synthesis: Aromatic amines are foundational components in the synthesis of various dyes and pigments. The specific substitution pattern of 2,3-dimethylaniline can be used to tune the color and properties of the final colorant molecules.

-

Agrochemicals: The 2,3-dimethylaniline scaffold is present in some pesticides and herbicides.

-

Pharmaceutical Research: Its structure serves as a starting point for the development of novel drug candidates in various therapeutic areas. The amino group allows for diverse chemical modifications and functionalizations.[2]

Conclusion

This compound is a strategically important starting material in organic synthesis, with its utility most notably demonstrated in the industrial production of the non-steroidal anti-inflammatory drug, Mefenamic Acid. A comprehensive understanding of its reactivity, particularly in the context of the Ullmann condensation, coupled with a commitment to safe handling practices, enables researchers and drug development professionals to effectively leverage this versatile building block. The purity of the starting material is a critical factor that directly influences the yield and quality of the final active pharmaceutical ingredient, underscoring the importance of sourcing high-purity this compound for successful and reproducible synthetic outcomes.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Cas 61-68-7,Mefenamic acid | lookchem [lookchem.com]

- 5. Synthesis method of mefenamic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]

- 7. CN101704761B - Synthesis method of mefenamic acid - Google Patents [patents.google.com]

- 8. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3-Dimethylaniline | 87-59-2 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. cpachem.com [cpachem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. hmdb.ca [hmdb.ca]

- 15. chemicalbook.com [chemicalbook.com]

The Expanding Role of 2,3-Dimethylaniline Derivatives in Medicinal Chemistry: A Technical Guide

Introduction: In the landscape of modern drug discovery and development, the strategic selection of core chemical scaffolds is paramount to the successful synthesis of novel therapeutic agents. Among these, 2,3-dimethylaniline, a seemingly simple aromatic amine, has emerged as a versatile and highly valuable building block. Its unique structural features, including the reactive amino group and the steric and electronic influence of the vicinal methyl groups, provide a fertile ground for chemical modifications, leading to a diverse array of derivatives with significant pharmacological potential. This technical guide provides an in-depth exploration of the applications of 2,3-dimethylaniline derivatives in medicinal chemistry, moving beyond its well-established role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) to its burgeoning potential in the development of antimicrobial and anticancer agents.

Part 1: The Foundational Role in NSAID Synthesis - Mefenamic Acid

The most prominent application of 2,3-dimethylaniline in the pharmaceutical industry is as a key precursor in the synthesis of Mefenamic Acid, a widely used NSAID for the management of pain and inflammation.[1][2] The synthesis primarily relies on the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Mefenamic acid exerts its therapeutic effect by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, mefenamic acid effectively reduces the production of these pro-inflammatory molecules.

"Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#F1F3F4"]; "COX_Enzymes" [label="COX-1 & COX-2\nEnzymes", fillcolor="#F1F3F4"]; "Prostaglandins" [label="Prostaglandins\n(Inflammation, Pain, Fever)", fillcolor="#F1F3F4"]; "Mefenamic_Acid" [label="Mefenamic Acid\n(2,3-Dimethylaniline Derivative)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibition" [label="Inhibition", shape=none, fontcolor="#EA4335"];

"Arachidonic_Acid" -> "COX_Enzymes" [label="Metabolized by"]; "COX_Enzymes" -> "Prostaglandins" [label="Produces"]; "Mefenamic_Acid" -> "COX_Enzymes" [arrowhead=tee, color="#EA4335"]; "Inhibition" [pos="2.5,0.7!"]; }

Caption: Mechanism of Action of Mefenamic Acid.Experimental Protocol: Synthesis of Mefenamic Acid via Ullmann Condensation

This protocol outlines a general procedure for the synthesis of mefenamic acid from 2,3-dimethylaniline and 2-chlorobenzoic acid.

Materials:

-

2,3-Dimethylaniline

-

2-Chlorobenzoic acid

-

Potassium carbonate (or other suitable base)

-

Copper powder or Copper(I) salt (e.g., CuI, CuBr)

-

High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Hydrochloric acid (for acidification)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid, a molar excess of 2,3-dimethylaniline, potassium carbonate, and a catalytic amount of copper powder or a copper(I) salt.

-

Add a suitable high-boiling point solvent to the mixture.

-

Heat the reaction mixture to reflux (typically 120-150°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and dilute with water.

-

Acidify the aqueous solution with hydrochloric acid to a pH of 2-3 to precipitate the crude mefenamic acid.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure mefenamic acid.

subgraph "cluster_reactants" { label="Reactants & Catalyst"; bgcolor="#FFFFFF"; "Reactant_A" [label="2,3-Dimethylaniline"]; "Reactant_B" [label="2-Chlorobenzoic Acid"]; "Base" [label="K2CO3"]; "Catalyst" [label="Copper Catalyst"]; }

"Reaction_Vessel" [label="Reaction Setup\n(High-Boiling Solvent, Reflux)"]; "Reaction" [label="Ullmann Condensation"]; "Workup" [label="Aqueous Workup\n& Acidification (HCl)"]; "Isolation" [label="Filtration & Washing"]; "Purification" [label="Recrystallization\n(Ethanol)"]; "Product" [label="Pure Mefenamic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Reactant_A" -> "Reaction_Vessel"; "Reactant_B" -> "Reaction_Vessel"; "Base" -> "Reaction_Vessel"; "Catalyst" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Reaction"; "Reaction" -> "Workup"; "Workup" -> "Isolation"; "Isolation" -> "Purification"; "Purification" -> "Product"; }

Caption: Experimental Workflow for Mefenamic Acid Synthesis.Part 2: Expanding Horizons - 2,3-Dimethylaniline Derivatives as Antimicrobial Agents

The inherent chemical reactivity of the 2,3-dimethylaniline scaffold has been leveraged to synthesize a variety of heterocyclic derivatives with promising antimicrobial properties. Notably, quinoxaline and quinoline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

Quinoxaline Derivatives: A New Frontier in Antibacterial and Antifungal Therapy

Quinoxalines, synthesized from ortho-phenylenediamines (which can be derived from aniline precursors), have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[3][4][5][6] The incorporation of the 2,3-dimethylaniline moiety into quinoxaline structures can modulate their lipophilicity and steric properties, influencing their interaction with biological targets.

Structure-Activity Relationship (SAR) of Antimicrobial Quinoxalines:

-

Substitution at the 2 and 3 positions: The nature of the substituents at these positions is critical for activity. Electron-withdrawing groups or bulky hydrophobic moieties can enhance antibacterial and antifungal efficacy.

-

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, on the quinoxaline ring or on pendant aromatic rings often leads to increased antimicrobial potency.

-

Lipophilicity: A balanced lipophilicity is crucial for cell membrane penetration and target engagement. The dimethylaniline fragment contributes to the overall lipophilicity of the molecule.

Table 1: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |

| Qx-1 | 2-(2,3-dimethylphenylamino)-3-methylquinoxaline | Staphylococcus aureus | 16 | [3] |

| Qx-2 | 2-chloro-3-(2,3-dimethylphenylamino)quinoxaline | Escherichia coli | 32 | [3] |

| Qx-3 | 6-bromo-2-(2,3-dimethylphenylamino)quinoxaline | Candida albicans | 8 | [4] |

Quinoline Derivatives: Potent Antifungal Agents

Quinoline-based compounds have a long history in medicinal chemistry, with quinine being a classic example. Synthetic quinoline derivatives incorporating the 2,3-dimethylaniline scaffold have shown promising antifungal activity. Their mechanism of action is often attributed to the disruption of fungal cell membrane integrity.[7][8][9]

Mechanism of Action of Antifungal Quinolines: The lipophilic nature of these compounds allows them to intercalate into the fungal cell membrane, leading to increased permeability and leakage of essential cellular components. This disruption of membrane homeostasis ultimately results in fungal cell death.

"Quinoline_Derivative" [label="Quinoline Derivative\n(Lipophilic)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Fungal_Cell_Membrane" [label="Fungal Cell Membrane\n(Ergosterol-rich)"]; "Intercalation" [label="Membrane Intercalation"]; "Permeability_Increase" [label="Increased Membrane Permeability"]; "Leakage" [label="Leakage of Cellular Contents\n(Ions, Metabolites)"]; "Cell_Death" [label="Fungal Cell Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Quinoline_Derivative" -> "Fungal_Cell_Membrane" [label="Targets"]; "Fungal_Cell_Membrane" -> "Intercalation" [style=dotted]; "Intercalation" -> "Permeability_Increase"; "Permeability_Increase" -> "Leakage"; "Leakage" -> "Cell_Death"; }

Caption: Proposed Mechanism of Action for Antifungal Quinoline Derivatives.Part 3: The Emerging Role in Oncology - Anticancer Derivatives

Recent research has highlighted the potential of 2,3-dimethylaniline derivatives as anticancer agents. By incorporating this scaffold into various heterocyclic systems, researchers have developed compounds with significant cytotoxic activity against a range of cancer cell lines.

Thiazole and Pyrimidine Derivatives: Targeting Cancer Cell Proliferation

Derivatives combining the 2,3-dimethylaniline moiety with thiazole and pyrimidine rings have shown promising results in preclinical studies. These compounds often exhibit their anticancer effects by inhibiting key enzymes involved in cell cycle progression and signal transduction pathways.

Table 2: Anticancer Activity of Selected 2,3-Dimethylaniline Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| AC-1 | Thiazolyl-hydrazone | MCF-7 (Breast) | 15.2 | [1] |

| AC-2 | Pyrimidinyl-amine | HCT-116 (Colon) | 8.5 | [2] |

| AC-3 | Indole-carboxamide | A549 (Lung) | 12.7 | [7] |

Causality in Experimental Design: The rationale behind exploring these heterocyclic derivatives stems from the known anticancer properties of these core structures. The addition of the 2,3-dimethylaniline group serves to modulate the physicochemical properties of the parent molecule, such as solubility and membrane permeability, potentially enhancing its bioavailability and target engagement. The methyl groups can also provide steric hindrance that influences binding selectivity to the target protein.

Conclusion and Future Perspectives

2,3-Dimethylaniline has proven to be a remarkably versatile scaffold in medicinal chemistry. Its journey from a key intermediate in the synthesis of a classic NSAID to a foundational element in the design of novel antimicrobial and anticancer agents underscores its enduring importance. The continued exploration of new synthetic methodologies to create diverse libraries of 2,3-dimethylaniline derivatives, coupled with advanced computational screening and robust biological evaluation, will undoubtedly unlock further therapeutic potential. As our understanding of disease pathways deepens, the strategic modification of this adaptable core will continue to provide a rich source of innovative drug candidates for the foreseeable future.

References

- 1. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cas 61-68-7,Mefenamic acid | lookchem [lookchem.com]

- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Quinoline-Based Antifungals: Ingenta Connect [ingentaconnect.com]

Theoretical Studies on the Molecular Structure of 2,3-Dimethylaniline

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation of 2,3-Dimethylaniline (2,3-DMA), a significant chemical intermediate. Leveraging Density Functional Theory (DFT), this document details the computational methodologies employed to elucidate the molecule's structural, electronic, and spectroscopic properties. We explore the optimized molecular geometry, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and simulated vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. The causality behind methodological choices, such as the selection of the B3LYP functional and the 6-311++G(d,p) basis set, is explained to provide a framework for robust computational analysis. All theoretical data is presented with the aim of correlating it with potential experimental findings, offering a powerful predictive tool for researchers, scientists, and professionals in drug development and materials science.

Introduction

2,3-Dimethylaniline (C₈H₁₁N), also known as 2,3-xylidine, is an aromatic amine that serves as a vital building block in the synthesis of various commercial products, including pharmaceuticals, dyes, and pesticides.[1][2] Understanding its three-dimensional structure and electronic properties at a molecular level is paramount for predicting its reactivity, stability, and potential biological interactions. While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable data[1][3], computational chemistry offers a complementary and predictive approach.

Theoretical studies, particularly those employing Density Functional Theory (DFT), allow for a detailed exploration of molecular characteristics that can be difficult or costly to measure experimentally.[4][5] DFT has proven to be a reliable method for assessing the structural and spectral properties of organic molecules due to its favorable balance of computational cost and accuracy.[6] This guide outlines the standard computational protocols for analyzing 2,3-Dimethylaniline, providing a self-validating framework for its theoretical characterization.

Computational Methodology: A Self-Validating Protocol

The foundation of a reliable theoretical study lies in the selection of an appropriate computational method and basis set. The protocol described herein is designed to ensure a high degree of correlation with experimental reality.

The Choice of Density Functional Theory (DFT)

All calculations are grounded in DFT, a method that calculates the electronic structure of a molecule based on its electron density. For this study, the B3LYP hybrid functional is selected. This functional incorporates Becke's three-parameter exchange functional (B3) with the Lee-Yang-Parr (LYP) correlation functional.[7] B3LYP is widely employed for organic molecules because it provides excellent descriptions of molecular geometries, vibrational frequencies, and electronic properties with high accuracy relative to its computational expense.[8][9]

Basis Set Selection

The 6-311++G(d,p) basis set is utilized for all calculations. This choice is deliberate:

-

6-311G: A triple-zeta basis set that provides a flexible and accurate description of the core and valence electrons.

-

++: Diffuse functions are added for both heavy atoms and hydrogen atoms. These are crucial for accurately modeling systems with lone pairs, such as the nitrogen in the aniline group, and for describing non-covalent interactions.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately representing chemical bonds and molecular shapes.[7][9]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield reliable results for the structural and spectroscopic analysis of aniline derivatives.[9] All computations are typically performed using the Gaussian suite of programs.[7]

Experimental Workflow

The theoretical investigation follows a structured, multi-step workflow designed to build a comprehensive molecular profile from first principles.

Caption: Computational workflow for the theoretical analysis of 2,3-Dimethylaniline.

Analysis of Molecular Structure and Geometry

The first step in the computational workflow is to perform a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule. The resulting optimized structure provides theoretical values for bond lengths and angles, which can be compared with experimental data from sources like the Crystallography Open Database.[1]

Table 1: Selected Optimized Geometrical Parameters for 2,3-Dimethylaniline (Note: These are representative values based on typical DFT calculations for similar molecules. Actual values would be generated from a specific calculation.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | C-N | ~1.39 Å |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-CH₃ | ~1.51 Å | |

| N-H | ~1.01 Å | |

| C-H (aromatic) | ~1.08 Å | |

| C-H (methyl) | ~1.09 Å | |

| Bond Angles | C-N-H | ~113° |

| H-N-H | ~110° | |

| C-C-N | ~121° | |

| C-C-C (aromatic) | ~118° - 121° |

The C-N bond length is typically shorter than a standard C-N single bond due to the delocalization of the nitrogen lone pair into the aromatic ring, a key feature of anilines.[10] The planarity of the amino group and its orientation relative to the phenyl ring are also critical parameters determined during optimization.

Electronic Properties: Reactivity and Charge Distribution

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity and electronic transitions.[11]

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are sites for nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[4][12]

Caption: Conceptual diagram of the HOMO-LUMO energy gap and electronic transition.

Table 2: Calculated Electronic Properties of 2,3-Dimethylaniline (Note: Representative values.)

| Property | Value (eV) | Significance |

| E(HOMO) | -5.2 to -5.8 | Electron-donating ability |

| E(LUMO) | -0.5 to -1.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ~4.0 to 5.0 | Chemical reactivity & stability |

For aniline derivatives, the HOMO is typically localized over the phenyl ring and the nitrogen atom, while the LUMO is distributed over the aromatic ring. This distribution facilitates the intramolecular charge transfer that is characteristic of these molecules.[13][14]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the charge distribution on the molecule's surface. It is an invaluable tool for predicting reactive sites for both electrophilic and nucleophilic attacks.[11]

-

Red Regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack (e.g., the nitrogen lone pair).

-

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are susceptible to nucleophilic attack (e.g., hydrogen atoms of the amino group).

-

Green Regions: Represent neutral potential.

For 2,3-Dimethylaniline, the MEP surface would show a strong negative potential around the nitrogen atom and a positive potential around the N-H protons, clearly identifying the primary sites of interaction.[15][16]

Vibrational Spectroscopy (FT-IR and Raman)

Frequency calculations not only confirm that the optimized geometry is a true energy minimum but also provide theoretical vibrational spectra. These calculated frequencies correspond to the fundamental modes of vibration. Due to the approximations inherent in the harmonic model, calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[9]

Table 3: Tentative Vibrational Assignments for 2,3-Dimethylaniline (Frequencies in cm⁻¹)

| Calculated Frequency (Scaled) | Assignment | Description |

| ~3400 - 3500 | N-H Asymmetric/Symmetric Stretch | Vibration of the amino group protons. |

| ~3000 - 3100 | Aromatic C-H Stretch | Stretching of C-H bonds on the phenyl ring.[7] |

| ~2850 - 2950 | Aliphatic C-H Stretch | Stretching of C-H bonds in the methyl groups. |

| ~1600 - 1650 | N-H Scissoring | Bending motion of the amino group. |

| ~1450 - 1600 | Aromatic C=C Stretch | Ring stretching vibrations.[7][17] |

| ~700 - 900 | C-H Out-of-Plane Bending | Bending of aromatic C-H bonds out of the ring plane.[7] |

A detailed comparison between the calculated IR intensities and Raman activities and the experimental FT-IR and FT-Raman spectra allows for a definitive assignment of all observed vibrational bands.[8][18]

Electronic Absorption Spectroscopy (UV-Vis)

The electronic transitions of 2,3-Dimethylaniline can be simulated using Time-Dependent Density Functional Theory (TD-DFT), a method built upon the ground-state DFT calculation.[8] This analysis predicts the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π*). These calculations are often performed in both the gas phase and in various solvents using a model like the Polarizable Continuum Model (PCM) to account for solvent effects. The primary electronic transition in aniline derivatives typically corresponds to a HOMO → LUMO excitation, representing an intramolecular charge transfer from the amino group and phenyl ring to the antibonding orbitals of the ring.

Conclusion

The theoretical study of 2,3-Dimethylaniline using DFT provides a powerful and detailed picture of its molecular structure and properties. By employing robust methodologies like the B3LYP functional with a 6-311++G(d,p) basis set, it is possible to accurately predict its optimized geometry, electronic reactivity through HOMO-LUMO and MEP analysis, and its characteristic spectroscopic signatures (FT-IR, Raman, and UV-Vis). This in-depth computational guide serves as a foundational protocol for researchers, enabling the prediction of molecular behavior and guiding further experimental work in the development of new materials and pharmaceutical agents.

References

- 1. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 2,3-Dimethylaniline(87-59-2) 1H NMR spectrum [chemicalbook.com]

- 4. irjweb.com [irjweb.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

- 11. thaiscience.info [thaiscience.info]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Mefenamic Acid via Ullmann Condensation

Abstract

This document provides a comprehensive technical guide for the synthesis of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID), through a copper-catalyzed Ullmann condensation reaction. The protocol details the coupling of 2,3-dimethylaniline with 2-chlorobenzoic acid, outlining the reaction mechanism, a detailed step-by-step experimental procedure, purification via recrystallization, and methods for analytical characterization. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering field-proven insights and explaining the causality behind critical experimental choices to ensure reproducibility and high yield.

Introduction and Scientific Background

Mefenamic acid, chemically known as 2-(2,3-dimethylphenyl)aminobenzoic acid, is a widely used NSAID for the treatment of mild to moderate pain, including menstrual pain.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[1]

The core chemical transformation for synthesizing mefenamic acid is the formation of a C-N bond between an aniline derivative and an aryl halide. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is the industry-standard method for this transformation.[2][3] This reaction is robust but typically requires high temperatures and polar aprotic solvents to proceed efficiently.[2] This guide details a reliable protocol based on the coupling of 2,3-dimethylaniline with 2-chlorobenzoic acid in the presence of a copper catalyst. While the topic specifies 2,3-dimethylaniline hydrochloride, this protocol utilizes the free base, 2,3-dimethylaniline. If starting with the hydrochloride salt, an initial neutralization step with a suitable base would be required to generate the free amine in situ.

The Ullmann Condensation: Mechanism and Rationale

The Ullmann condensation is a cornerstone of C-N cross-coupling chemistry, enabling the synthesis of N-aryl compounds.[2][4] The reaction's success hinges on the catalytic cycle mediated by copper.

Core Principles:

-

Catalyst: Copper, in various forms such as copper powder, copper(I) salts (e.g., CuI), or copper(II) salts (e.g., Cu(OAc)₂), is essential.[1][5] The active catalytic species is generally considered to be a soluble copper(I) compound.[3]

-

Reactants: The reaction couples an amine (2,3-dimethylaniline) with an aryl halide (2-chlorobenzoic acid). Aryl halides with electron-withdrawing groups, like the carboxylic acid in 2-chlorobenzoic acid, are more reactive.[2]

-

Base: A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is crucial. Its primary role is to deprotonate the carboxylic acid of 2-chlorobenzoic acid, forming a more soluble and reactive carboxylate salt. It also acts as an acid scavenger for the HCl generated during the reaction.[6]

-

Solvent and Temperature: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically used to solubilize the reactants and achieve the high temperatures (120-140 °C) necessary to drive the reaction.[6][7]

The proposed mechanism, depicted below, involves the formation of a copper(I) species which undergoes oxidative addition with the aryl halide. Subsequent coordination with the amine and reductive elimination forms the desired C-N bond and regenerates the active catalyst.

Caption: Figure 1: Proposed Mechanism for Ullmann Condensation.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and can be scaled with appropriate modifications.

Materials and Equipment

| Reagents & Chemicals | Grade | Equipment |

| 2-Chlorobenzoic Acid | Reagent (≥98%) | 250 mL Three-neck round-bottom flask |

| 2,3-Dimethylaniline | Reagent (≥99%) | Reflux condenser with water lines |

| Sodium Carbonate (Na₂CO₃), anhydrous | Reagent (≥99.5%) | Dean-Stark trap (or water separator) |

| Toluene | ACS Grade | Magnetic stirrer and stir bar |

| N,N-Dimethylformamide (DMF) | Anhydrous (≥99.8%) | Heating mantle with temperature control |

| Copper(II) Acetate (Cu(OAc)₂) | Reagent (≥98%) | Buchner funnel and filter flask |

| Hydrochloric Acid (HCl), concentrated | ACS Grade | Beakers, graduated cylinders |

| Ethanol (96%) | ACS Grade | pH paper or pH meter |

| Activated Charcoal | Decolorizing grade | Spatulas, weighing balance |

Safety Precaution: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. DMF is a reproductive toxin; handle with extreme care.

Reaction Workflow Overview

Caption: Figure 2: Overall workflow for the synthesis of Mefenamic Acid.

Step-by-Step Procedure

Part 1: Reaction Setup and Condensation

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap. Ensure all glassware is dry.

-

Reagent Charging: To the flask, add 2-chlorobenzoic acid (e.g., 27 g), sodium carbonate (e.g., 25 g), and DMF (e.g., 10 g).[7]

-

Salt Formation: Begin stirring and heat the mixture to 80 °C. Maintain this temperature for approximately 30 minutes until the 2-chlorobenzoic acid is fully dissolved and has reacted to form its sodium salt.[7]

-

Dehydration: Add toluene (e.g., 25 g) to the flask. Increase the temperature to initiate reflux (approx. 120-130 °C). Collect and remove water via the Dean-Stark trap until no more water separates. This step is critical as water can inhibit the catalytic activity.[7][8]

-

Catalyst and Amine Addition: Once dehydration is complete, carefully add the copper(II) acetate catalyst (e.g., 0.5 g) and 2,3-dimethylaniline (e.g., 22.5 g) to the hot reaction mixture.[1][7]

-

Condensation Reaction: Maintain the reaction temperature at 120-130 °C with vigorous stirring.[6][7]

-

Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the starting material, 2-chlorobenzoic acid, is consumed (typically <1%).[7] This may take several hours.

Scientist's Note: The initial formation of the sodium salt of 2-chlorobenzoic acid increases its nucleophilicity. The azeotropic removal of water is a key step to drive the reaction to completion and prevent potential side reactions like hydrolysis.[7][8] While copper(II) acetate is used here, other catalysts like manganese salts have also been reported to be effective.[8]

Part 2: Work-up and Purification

-

Cooling and Dilution: Once the reaction is complete, turn off the heat and allow the mixture to cool to below 80 °C. Carefully add 100 mL of deionized water to the flask with stirring.[7]

-

Acidification and Precipitation: Slowly add concentrated hydrochloric acid dropwise to the aqueous mixture to adjust the pH to approximately 2-3.[6][7] The product, mefenamic acid, is insoluble in acidic aqueous media and will precipitate as a solid.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with warm deionized water (35-40 °C) to remove residual DMF, inorganic salts, and other water-soluble impurities.[9]

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved. The crude product is typically an off-white or pale-yellow solid.

-

Recrystallization:

-

Transfer the dried crude solid to a clean Erlenmeyer flask.

-

Add a minimal amount of hot ethanol (96%) to just dissolve the solid completely.[10]

-

If the solution has a noticeable color, add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration to remove the charcoal.

-

Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.

-

Scientist's Note: Recrystallization is a critical purification step that removes co-precipitated impurities. The choice of solvent is important; ethanol is effective for obtaining polymorph I of mefenamic acid.[10][11] Slow cooling promotes the formation of larger, purer crystals.

Characterization of Mefenamic Acid

The identity and purity of the synthesized mefenamic acid should be confirmed using standard analytical techniques.

| Technique | Expected Results | Reference |

| Appearance | Off-white to light yellow crystalline solid | [1] |

| Melting Point | 229-230 °C | [1] |

| ¹H NMR (DMSO-d₆) | δ 9.46 (s, 1H, -NH), 6.68–7.90 (m, 7H, Ar-H), 2.28 (s, 3H, -CH₃), 2.10 (s, 3H, -CH₃) | [7][8] |

| ¹³C NMR | Characteristic peaks for aromatic carbons, methyl carbons, and the carboxyl carbon (~170 ppm) | [12][13] |

| FT-IR (KBr, cm⁻¹) | ~3310 (N-H stretch), ~2915 (O-H stretch, broad), ~1650 (C=O stretch), ~1577 (N-H bend) | [10][11][14] |

| Mass Spec (MS) | Molecular Ion [M]⁺ at m/z = 241 | [1][14] |

Conclusion

The Ullmann condensation provides a reliable and scalable method for the synthesis of mefenamic acid from 2,3-dimethylaniline and 2-chlorobenzoic acid. Careful control of reaction parameters, particularly temperature and the removal of water, is essential for achieving high yields and purity. The detailed protocol and analytical data provided in this application note serve as a robust guide for researchers in the synthesis of this important pharmaceutical agent.

References

- 1. lookchem.com [lookchem.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. A Facile Copper-Catalyzed Ullmann Condensation : N-Arylation of Heterocyclic Compounds Containing an -NHCO- Moiety [jstage.jst.go.jp]

- 5. CN106380414A - Mefenamic acid and synthesis technology thereof - Google Patents [patents.google.com]

- 6. CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents [patents.google.com]

- 7. Synthesis method of mefenamic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN105949075A - Synthesis method of mefenamic acid - Google Patents [patents.google.com]

- 9. CN101704761B - Synthesis method of mefenamic acid - Google Patents [patents.google.com]

- 10. Mefenamic acid anti-inflammatory drug: probing its polymorphs by vibrational (IR and Raman) and solid-state NMR spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. derpharmachemica.com [derpharmachemica.com]

Application Notes and Protocols: Synthesis of Azo Dyes Using 2,3-Dimethylaniline Hydrochloride

Introduction: The Versatility of Azo Dyes Derived from 2,3-Dimethylaniline

This guide focuses on the synthesis of azo dyes utilizing 2,3-dimethylaniline hydrochloride as the starting aromatic amine. The strategic placement of the two methyl groups on the aniline ring influences the electronic properties and steric hindrance of the resulting diazonium salt, which in turn can affect the coupling reaction and the final properties of the dye, such as its hue, fastness, and solubility. These dyes find applications in various fields, including textiles, printing, pigments, and potentially as functional materials in biomedical and analytical sciences.[3][5][6]

The synthesis is a classic two-step process: the diazotization of this compound to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich aromatic compound.[6][7] This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, safety considerations, and characterization techniques pertinent to the synthesis of a representative azo dye from this compound.

Part 1: The Chemistry of Azo Dye Synthesis

The synthesis of an azo dye from this compound is fundamentally an electrophilic aromatic substitution reaction.[8][9] The process can be logically dissected into two key stages:

-

Diazotization: The conversion of the primary aromatic amine (2,3-dimethylaniline) into a diazonium salt.[10][11]

-